1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one, also known as TFP, is a small molecule compound that has gained much attention in scientific research due to its unique pharmacological properties.
Wirkmechanismus
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one acts by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety. This compound has also been shown to have an effect on the levels of other neurotransmitters, including dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one is that it is a small molecule compound, which means it can easily penetrate the blood-brain barrier and reach the brain. This makes it an ideal candidate for the treatment of psychiatric disorders. However, one limitation of this compound is that it has a relatively short half-life, which means it needs to be administered frequently to maintain therapeutic levels.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one. One potential area of research is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the study of the long-term effects of this compound on the brain and the body. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, this compound could be studied in animal models of psychiatric disorders to determine its efficacy in treating these disorders.
Conclusion:
In conclusion, this compound is a small molecule compound that has gained much attention in scientific research due to its unique pharmacological properties. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. This compound acts by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of serotonin in the synaptic cleft. This compound has a number of biochemical and physiological effects, and while it has some limitations, it has many potential future directions for research.
Synthesemethoden
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The first step involves the reaction of 2-aminobenzothiazole with 4-(trifluoromethyl)benzaldehyde to give the corresponding Schiff base. This Schiff base is then reacted with 3-(4-bromophenyl)propanoic acid to give the desired this compound compound.
Wissenschaftliche Forschungsanwendungen
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. This compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety.
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)13-4-1-12(2-5-13)3-6-14(24)22-8-9-23(15(25)11-22)16-21-7-10-26-16/h1-2,4-5,7,10H,3,6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCWFQINXGNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.